2-(1H-indol-2-yl)acetic acid
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Overview
Description
2-(1H-indol-2-yl)acetic acid is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The indole nucleus is a common structural motif in many bioactive molecules, making it an important target for synthetic chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-2-yl)acetic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the reaction of indole with chloroacetic acid in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability . The reaction conditions are optimized to maximize yield and minimize by-products, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-2-carboxylic acid.
Reduction: Indole-2-ethanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1H-indol-2-yl)acetic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-indol-2-yl)acetic acid involves its interaction with various molecular targets. In plants, it mimics the action of indole-3-acetic acid by binding to auxin receptors, promoting cell elongation and division . In medicinal chemistry, it is believed to exert its effects through interactions with specific enzymes and receptors, although the exact pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A natural plant hormone with similar structure and function.
Indole-2-carboxylic acid: An oxidation product of 2-(1H-indol-2-yl)acetic acid.
Indole-2-ethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties . Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)/i1+1,2+1,3+1,4+1,7+1,9+1 |
InChI Key |
QOPBEBWGSGFROG-NCTJRARUSA-N |
Isomeric SMILES |
C1=C(N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]21)CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CC(=O)O |
Origin of Product |
United States |
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